molecular formula C18H22ClNO4S B5445064 4-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]benzenesulfonamide

4-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]benzenesulfonamide

Cat. No.: B5445064
M. Wt: 383.9 g/mol
InChI Key: RQWNEGYEXIHWDV-UHFFFAOYSA-N
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Description

This compound belongs to the benzenesulfonamide class, characterized by a sulfonamide group (-SO₂NH-) attached to a substituted benzene ring. The core structure includes a 4-chlorophenylsulfonamide moiety linked via an ethyl chain to a 3,4-diethoxyphenyl group. This substitution pattern confers unique physicochemical and pharmacological properties, distinguishing it from related derivatives.

Properties

IUPAC Name

4-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO4S/c1-3-23-17-10-5-14(13-18(17)24-4-2)11-12-20-25(21,22)16-8-6-15(19)7-9-16/h5-10,13,20H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWNEGYEXIHWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]benzenesulfonamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

Pharmaceutical Applications

Antitumor Activity
Research indicates that compounds similar to 4-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]benzenesulfonamide exhibit significant biological activities, particularly as inhibitors of carbonic anhydrase IX (CA IX), an enzyme implicated in tumor progression. Inhibition of CA IX has been associated with the induction of apoptosis in various cancer cell lines, making this compound a candidate for cancer therapy.

Antibacterial Properties
Sulfonamides are known for their antibacterial properties. The specific structure of this compound may enhance its efficacy against certain bacterial strains. Studies have shown that related compounds can effectively inhibit the growth of pathogens, suggesting potential applications in treating bacterial infections.

Synthesis and Structural Insights

The synthesis of this compound typically involves multiple steps starting from readily available precursors. The synthetic route can be adapted based on available reagents and desired modifications. For instance, the initial formation of sulfonamide can be achieved through the reaction of chlorobenzenesulfonyl chloride with appropriate amines under controlled conditions.

Research Studies and Case Examples

Several studies have documented the biological activities of sulfonamides similar to this compound:

  • Inhibition Studies : Research has demonstrated that certain benzenesulfonamides effectively bind to CA IX, suggesting their potential as selective inhibitors. Molecular docking studies have been employed to predict binding affinities and modes.
  • Anticancer Activity : Experimental data indicate that derivatives of this compound can induce cell cycle arrest and apoptosis in cancer cell lines, showing promise as anticancer agents.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
4-Chloro-N-(2,3-dimethylphenyl)benzenesulfonamideDimethyl substitutionsAnticancer activity via CA IX inhibition
2,4-Dichloro-N-(4-methylphenyl)benzenesulfonamideDichloro substitutionsAntibacterial properties
N-(2-benzoyl-4-chlorophenyl)ethane carboximidateBenzoyl moietyAntiallergic and anti-inflammatory effects

This comparison highlights how variations in substituents can influence biological activity and therapeutic potential.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is overexpressed in hypoxic tumor cells and plays a role in regulating pH and promoting tumor growth. By inhibiting CA IX, the compound can disrupt the tumor microenvironment, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) 4-Chloro-N-(2-(3,4-Dimethoxyphenyl)ethyl)benzenesulfonamide Derivatives
  • Structure : Replacing the diethoxy group with dimethoxy (e.g., 4-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide, CAS 863512-30-5) reduces steric bulk while maintaining electron-donating effects .
  • Impact : Methoxy groups enhance metabolic stability compared to ethoxy groups due to lower susceptibility to oxidative demethylation. However, ethoxy substituents may improve lipophilicity and membrane permeability.
(b) Piperidinylidene Derivatives (W-15 and W-18)
  • W-15 : 4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]benzenesulfonamide (CAS 93101-02-1) features a piperidinylidene ring instead of a simple ethyl chain. This modification confers opioid receptor affinity, with Schild analysis showing potent antagonism (pA₂ = 7.2) .
  • W-18 : The addition of a 4-nitrophenylethyl group (4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]-2-piperidinylidene]benzenesulfonamide) increases molecular weight (FW: 421.9) and introduces strong electron-withdrawing effects, enhancing receptor binding but reducing solubility (logP = 3.82) .
(c) Thiazole-Containing Analogues
  • Example: 4-Chloro-N-(5-(2-(thiazol-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-yl)benzenesulfonamide.

Pharmacological and Functional Comparisons

Compound Target Receptor Key Activity Potency (IC₅₀/Kd) Reference
Target Compound Not reported Hypothesized TP antagonism N/A
W-18 Opioid receptors Analgesic (μ-opioid agonist) Kd = 11 nM*
W-15 Opioid receptors Partial agonist/antagonist pA₂ = 7.2
Thiazole derivatives TP receptors IP1 accumulation inhibition IC₅₀ = 0.3–1.2 μM
VEGFR2/VEGFR1 inhibitors Angiogenesis receptors Anti-angiogenic IC₅₀ = 50–100 nM

*Note: W-18’s opioid activity is controversial; some studies suggest weak or negligible effects despite structural similarity to fentanyl .

Physicochemical Properties

Property Target Compound* W-18 Thiazole Derivative
Molecular Weight ~425 (estimated) 421.9 439.0
logP ~3.5 (predicted) 3.82 4.1
Solubility Low (hydrophobic) Very low Moderate
Metabolic Stability High (ethoxy resistance) Low (nitro reduction) Moderate

*Estimated based on structural analogs.

Biological Activity

4-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a chloro group and a diethoxyphenyl moiety, which contribute to its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C15H18ClNO4S\text{C}_{15}\text{H}_{18}\text{Cl}\text{N}\text{O}_{4}\text{S}

This compound’s unique combination of functional groups enhances its lipophilicity and bioavailability, which are critical for its biological activity. The sulfonamide group is particularly notable for its ability to participate in nucleophilic substitution reactions, while the chloro group serves as an effective leaving group in various chemical reactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, certain benzenesulfonamides have been shown to inhibit carbonic anhydrase IX, an enzyme linked to tumor progression. In vitro studies demonstrate that these compounds can induce apoptosis in various cancer cell lines, including HeLa (cervical cancer) and SMMC-7721 (hepatocellular carcinoma), with IC50 values indicating effective cytotoxicity .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound AHeLa0.126Carbonic anhydrase inhibition
Compound BSMMC-77210.071Induction of apoptosis
Compound CK5620.164Enzyme inhibition

Enzyme Inhibition

The mechanism of action for this compound primarily involves its interaction with specific enzymes. Studies have shown that it can effectively inhibit carbonic anhydrase by binding to the enzyme's active site, thereby disrupting its catalytic function. This inhibition has implications not only for cancer therapy but also for treating conditions related to abnormal enzyme activity.

Antibacterial Activity

In addition to its anticancer properties, this compound exhibits antibacterial effects against various pathogens. The sulfonamide moiety is known for its broad-spectrum antibacterial activity, which can be attributed to its ability to interfere with bacterial folate synthesis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological efficacy. Modifications in the phenyl ring or alterations in the substituents can significantly impact the compound's potency and selectivity against target enzymes or cancer cell lines.

Table 2: SAR Insights

ModificationEffect on Activity
Chloro substitutionEnhances enzyme binding affinity
Diethoxy vs DimethoxyIncreased lipophilicity and bioavailability
Position of substituentsCritical for maintaining activity

Case Studies

Several case studies have highlighted the effectiveness of sulfonamide derivatives similar to this compound. For example, one study demonstrated that a closely related compound exhibited a significant reduction in tumor size in animal models when administered at therapeutic doses . Another study reported promising results in vitro against multidrug-resistant bacterial strains, showcasing the compound's potential as a novel antibiotic agent .

Q & A

Q. What are the optimized synthetic routes for 4-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]benzenesulfonamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution between 4-chlorobenzenesulfonyl chloride and 2-(3,4-diethoxyphenyl)ethylamine. Key steps include:

  • Step 1 : Activation of the sulfonyl chloride group in anhydrous dichloromethane (DCM) at 0–5°C.
  • Step 2 : Dropwise addition of the amine derivative in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts.
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization (~60–75%) requires strict control of stoichiometry (1:1.2 molar ratio) and exclusion of moisture .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns (e.g., diethoxy groups at δ 1.3–1.5 ppm for CH3_3, δ 4.0–4.2 ppm for OCH2_2) and sulfonamide linkage (δ 7.5–8.0 ppm for aromatic protons) .
  • HPLC-MS : Quantifies purity (>95%) and detects byproducts using a C18 column (acetonitrile/water mobile phase) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., sulfonamide N–H⋯O interactions) for structural validation .

Advanced Research Questions

Q. How can researchers analyze structure-activity relationships (SAR) for this compound’s inhibition of carbonic anhydrase isoforms?

Methodological Answer:

  • In Vitro Assays : Measure IC50_{50} values against recombinant human carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using stopped-flow CO2_2 hydration.
  • Molecular Docking : Use AutoDock Vina to model interactions between the sulfonamide group and Zn2+^{2+} in the enzyme active site. Diethoxy groups may enhance hydrophobic binding to peripheral residues .
  • Mutagenesis Studies : Replace key residues (e.g., Thr200 in CA-II) to assess binding dependency .

Q. What computational methods predict environmental stability and degradation pathways of this compound?

Methodological Answer:

  • DFT Calculations : Gaussian 09 optimizes geometry to estimate hydrolysis rates (e.g., sulfonamide bond cleavage under acidic/basic conditions).
  • Environmental Fate Modeling : EPI Suite predicts biodegradation (e.g., half-life in soil: 30–60 days) and ecotoxicity (e.g., LC50_{50} for Daphnia magna) .
  • LC-MS/MS Degradation Studies : Simulate UV-light exposure to identify photolysis byproducts (e.g., chloro-benzoic acid derivatives) .

Q. How should conflicting data on its antimicrobial activity (e.g., Gram-positive vs. Gram-negative efficacy) be resolved?

Methodological Answer:

  • Standardized MIC Testing : Use CLSI guidelines with S. aureus (Gram+) and E. coli (Gram-) in Mueller-Hinton broth. Confounding factors (e.g., efflux pump activity in Gram-) require adjuvant studies with efflux inhibitors like PAβN .
  • Membrane Permeability Assays : Fluorescent probes (e.g., SYTOX Green) quantify compound uptake differences across bacterial membranes .

Methodological Challenges & Data Analysis

Q. What strategies mitigate low aqueous solubility during in vivo pharmacokinetic studies?

Methodological Answer:

  • Co-Solvent Systems : Use PEG-400/water (30:70) or cyclodextrin inclusion complexes to enhance solubility.
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (emulsification-solvent evaporation method) for sustained release .

Q. How can crystallographic data resolve discrepancies in proposed tautomeric forms of the sulfonamide group?

Methodological Answer:

  • Single-Crystal XRD : Compare bond lengths (e.g., S–N vs. S=O) to distinguish between enol-imine and keto-amine tautomers.
  • IR Spectroscopy : Validate hydrogen-bonding patterns (N–H stretch at ~3300 cm1^{-1} confirms non-ionized sulfonamide) .

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